2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
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Overview
Description
2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multiple steps, including the formation of the morpholine ring and the introduction of the fluorine atom. Common synthetic routes may include:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reactions: The final step often involves coupling the morpholine derivative with a benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the morpholine ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzymatic activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-2-oxo PCE (hydrochloride): An arylcyclohexylamine with similar structural features.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Another fluorinated benzamide derivative.
Uniqueness
2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide stands out due to its unique combination of a fluorine atom, a benzamide group, and a morpholine ring
Properties
IUPAC Name |
2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-9-5-4-8-15(16)19(24)21-12-18(23)22-10-11-25-17(13-22)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFCPYRMKUBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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